(2-苯基-1,3-噁唑-5-基)甲胺

描述

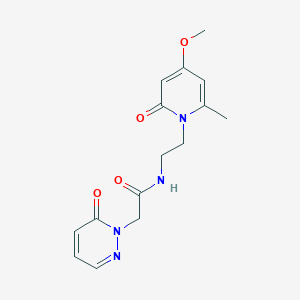

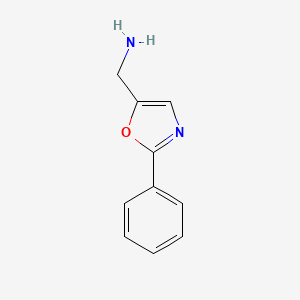

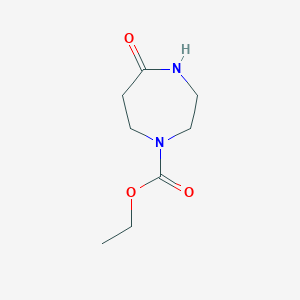

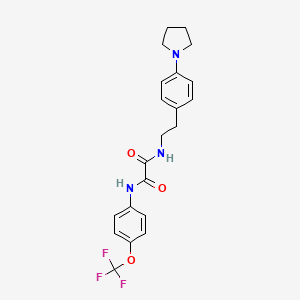

(2-Phenyl-1,3-oxazol-5-yl)methanamine, also known as POMA, is a chemical compound that has gained significant interest in scientific research due to its unique properties. POMA is a heterocyclic amine that is synthesized through a multistep process involving the reaction of 2-phenyl-1,3-oxazole with formaldehyde and ammonium chloride.

科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of (2-Phenyl-1,3-oxazol-5-yl)methanamine, focusing on six unique fields:

Antimicrobial Agents

(2-Phenyl-1,3-oxazol-5-yl)methanamine has shown promising potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls and inhibit the growth of various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a valuable candidate for developing new antibiotics .

Anticancer Research

This compound has been investigated for its anticancer properties. It can induce apoptosis in cancer cells by disrupting cellular processes and signaling pathways. Research has highlighted its potential in treating various cancers, including breast, prostate, and lung cancers. Its ability to selectively target cancer cells while sparing healthy cells is particularly noteworthy .

Anti-inflammatory Applications

(2-Phenyl-1,3-oxazol-5-yl)methanamine exhibits significant anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antiviral Activity

Recent studies have explored the antiviral potential of this compound. It has shown activity against several viruses, including SARS-CoV-2, the virus responsible for COVID-19. By inhibiting viral entry and replication, (2-Phenyl-1,3-oxazol-5-yl)methanamine could be developed into an effective antiviral drug .

Neuroprotective Effects

Research has indicated that (2-Phenyl-1,3-oxazol-5-yl)methanamine may have neuroprotective properties. It can protect neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This suggests its potential use in developing treatments for these conditions .

Antioxidant Properties

The compound also exhibits strong antioxidant activity. It can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases. This antioxidant property makes it a candidate for developing supplements or drugs aimed at preventing or treating conditions associated with oxidative damage .

These applications highlight the versatility and potential of (2-Phenyl-1,3-oxazol-5-yl)methanamine in various fields of scientific research. If you have any specific area you would like to delve deeper into, feel free to let me know!

BMC Chemistry MDPI Pharmaceuticals MDPI Molecules MDPI Pharmaceuticals MDPI IJMS Sigma-Aldrich

作用机制

Target of Action

Oxazole derivatives, which include this compound, have been known to exhibit a wide spectrum of biological activities . They have been used in the synthesis of new chemical entities in medicinal chemistry .

Mode of Action

The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities

Biochemical Pathways

Oxazole derivatives have been associated with various biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . These activities suggest that these compounds may interact with multiple biochemical pathways, leading to a range of downstream effects.

Result of Action

Given the wide range of biological activities associated with oxazole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

属性

IUPAC Name |

(2-phenyl-1,3-oxazol-5-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,7H,6,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIWUHZRXBCISV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(O2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Phenyl-1,3-oxazol-5-yl)methanamine | |

CAS RN |

838892-98-1 | |

| Record name | (2-phenyl-1,3-oxazol-5-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide](/img/structure/B2499698.png)

![2-[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2499701.png)

![Methyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2499705.png)

![N-(2-fluorophenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2499706.png)

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2499711.png)

![4-{[3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}pyridine](/img/structure/B2499714.png)